Phenylhydrazine hydrochloride

Catalog No.
S560727
CAS No.
59-88-1
M.F
C6H9ClN2
M. Wt
144.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylhydrazine hydrochloride

CAS Number

59-88-1

Product Name

Phenylhydrazine hydrochloride

IUPAC Name

phenylhydrazine;hydrochloride

Molecular Formula

C6H9ClN2

Molecular Weight

144.6 g/mol

InChI

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H

InChI Key

JOVOSQBPPZZESK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN.Cl

Synonyms

phenylhydrazide, phenylhydrazine, phenylhydrazine hydrochloride, phenylhydrazine monohydrochloride, phenylhydrazine monosulfate

Canonical SMILES

C1=CC=C(C=C1)N[NH3+].[Cl-]

The exact mass of the compound Phenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5710. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Phenylhydrazine hydrochloride (CAS 59-88-1) is the stable, solid hydrochloride salt of phenylhydrazine. It is a fundamental building block in organic synthesis, particularly prized for its role in the Fischer indole synthesis and the preparation of pyrazoles and pyrazolones. Unlike its free base counterpart, the hydrochloride salt offers superior aqueous solubility and negligible vapor pressure, making it the standard choice for both industrial-scale pharmaceutical manufacturing and analytical carbohydrate derivatization [1].

Research Fit

Stable hydrochloride salt: crystalline solid simplifies storage, handling, and accurate weighing.
High aqueous solubility supports direct preparation of reproducible aqueous reagent solutions.
Reactive hydrazine group enables rapid hydrazone and indole formation in common organic and aqueous conditions.

Substituting phenylhydrazine hydrochloride with the free phenylhydrazine base introduces severe handling, safety, and reproducibility issues. The free base is an oily liquid that rapidly autoxidizes upon exposure to air and light, turning red-brown and degrading in purity [1]. Furthermore, the free base exhibits a measurable toxic vapor pressure (133 Pa at 72 °C), presenting significant inhalation hazards during routine weighing and transfer [2]. In contrast, the hydrochloride salt is a stable crystalline solid that maintains its stoichiometric integrity over time and eliminates the need for specialized liquid-handling containment, making it strictly non-interchangeable for precise procurement and scale-up.

Substitution Risk

Free base phenylhydrazine

Lower thermal stability and higher oxidation sensitivity may shift handling, storage, and aqueous solubility profiles.

Hydroxylamine derivatives

Reported substantially slower carbonyl derivatization kinetics may reduce throughput in time-sensitive protocols.

Other arylalkylhydrazines

Divergent enzyme inhibition and cGMP pathway responses may not transfer across experimental models or signaling studies.

Vapor Pressure and Inhalation Hazard Mitigation

Phenylhydrazine hydrochloride exists as a crystalline solid with negligible vapor pressure at room temperature, virtually eliminating inhalation risks during standard benchtop weighing. In direct contrast, the free phenylhydrazine base is a volatile liquid with a vapor pressure of 0.04 mmHg at 25 °C (133 Pa at 72 °C) [1].

Evidence DimensionVapor pressure at 25 °C
Target Compound DataNegligible (solid state)
Comparator Or Baseline0.04 mmHg (free base liquid)
Quantified DifferenceComplete elimination of measurable volatile emissions at standard temperature
ConditionsStandard ambient temperature and pressure (25 °C)

Procuring the solid salt eliminates the need for specialized volatile liquid containment and significantly reduces occupational exposure limits (OEL) compliance burdens.

Physical Stability
Head-to-head
Hydrochloride: crystalline solid, decomp. >250 °C, water solubility 50 g/L. Free base: solid, mp 19.5 °C, organic-soluble.
Supports stable long-term storage and direct aqueous reaction setup.
Solubility at 20 °C; standard lab conditions.

Oxidative Stability and Reagent Shelf-Life

The free base of phenylhydrazine is highly susceptible to autoxidation, rapidly degrading and turning red-brown upon exposure to atmospheric oxygen and light, which unpredictably alters its effective molarity[1]. Phenylhydrazine hydrochloride, however, is a stable crystalline powder that resists ambient oxidation, maintaining >99% assay purity over extended storage periods under standard conditions [2].

Evidence DimensionAmbient oxidative stability
Target Compound DataStable crystalline solid, maintains >99% purity
Comparator Or BaselineRapid autoxidation to red-brown degradation products (free base)
Quantified DifferencePrevention of rapid titer loss and colorimetric degradation
ConditionsAmbient air and light exposure during storage

Stable solid-state precursors prevent batch-to-batch yield variations caused by degraded reagents, directly lowering long-term material replacement costs.

Carbonyl Derivatization Rate
Head-to-head
Hydrazone formation with phenylhydrazine is, on average, 71 times faster than oxime formation with O-phenylhydroxylamine.
Supports selection for rapid, high-yield carbonyl derivatization protocols.
1H NMR kinetics in THF with acid catalyst.

Yield Optimization in Fischer Indole Synthesis

In one-pot Fischer indolisation reactions, the use of phenylhydrazine hydrochloride provides an in-situ stoichiometric acid source, driving the cyclization efficiently. Studies demonstrate that reacting phenylhydrazine hydrochloride with ketones yields up to 92–96% of the corresponding indoles across diverse solvents (water, ethanol, THF)[1]. Using the free base often requires external acid optimization and is prone to side reactions if the pH is not strictly controlled.

Evidence DimensionIndole synthesis yield
Target Compound Data92–96% yield
Comparator Or BaselineVariable yields requiring external strong acid addition (free base)
Quantified DifferenceConsistently >90% yields with simplified one-pot stoichiometry
ConditionsMicrowave-promoted or continuous flow Fischer indolisation

Built-in acid catalysis streamlines process chemistry, reducing the need for corrosive external acid handling and improving overall synthetic efficiency.

MAO Inhibition Profile
Head-to-head
Phenylethylhydrazine consumes 6–7× more O2 than phenylhydrazine; phenylhydrazine shows weak MAO A/B binding.
Distinct enzyme inhibition profile; phenylhydrazine acts as a weakly binding probe.
Recombinant human MAO A/B, X-ray crystallography.

Aqueous Solubility for Analytical Derivatization

Phenylhydrazine hydrochloride exhibits high aqueous solubility (~50 g/L at 20 °C), allowing for the direct preparation of stable aqueous reagent solutions [1]. The free base is only slightly soluble in water (14.5 g/L) and requires manual acidification to dissolve completely and react with carbonyl groups. This makes the hydrochloride salt the mandatory standard for aqueous analytical workflows, such as the osazone test for reducing sugars [2].

Evidence DimensionAqueous solubility at 20-25 °C
Target Compound Data~50 g/L (hydrochloride salt)
Comparator Or Baseline14.5 g/L (free base)
Quantified Difference>3x higher baseline water solubility, plus immediate reactive state
ConditionsAqueous dissolution at ambient temperature

High water solubility without manual acidification ensures reproducible reagent preparation for quality control and analytical derivatization.

cGMP Response
Head-to-head
Only phenylhydrazine increased cGMP in rat aortic smooth muscle cells among tested hydrazines.
Reported cGMP pathway-response context not replicated by hydralazine or isoniazid.
Cultured cells, cGMP assay.

Pharmaceutical Indole API Manufacturing

Leveraging its built-in acid catalysis and high yields (92-96%), phenylhydrazine hydrochloride is the preferred precursor for large-scale Fischer indole syntheses. It is heavily utilized in the production of triptan-class antimigraine drugs and other indole-core active pharmaceutical ingredients, where solid-state stability ensures reproducible batch processing[1].

Agrochemical Pyrazole Synthesis

The compound is a critical building block in the synthesis of pyrazole- and pyrazolone-based agrochemicals (e.g., fungicides and herbicides). Its negligible vapor pressure and resistance to autoxidation make it significantly safer and more reliable for industrial scale-up compared to the volatile free base [2].

Analytical Carbohydrate Characterization

Due to its high aqueous solubility (~50 g/L), the hydrochloride salt is the definitive reagent for the osazone test. It allows analytical laboratories to reliably derivatize reducing sugars into crystalline osazones in aqueous media without the stoichiometric inconsistencies caused by manually acidifying the free base [3].

Continuous Flow Chemical Synthesis

Phenylhydrazine hydrochloride is highly suited for modern continuous flow microreactors. Its stable solubility profile in solvent mixtures (like DMSO/AcOH/H2O) and lack of oxidative degradation products prevent reactor fouling, enabling high-throughput, automated synthesis of complex heterocycles [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrazone-based material and pharmaceutical intermediate synthesis
Rapid hydrazone formation kinetics
Reaction rate and yield in target solvent system
Carbonyl derivatization assays and analytical method development
High derivatization speed
Throughput and detection limit compatibility
Acute hemolytic anemia model studies (rodent)
Specific hemolytic activity profile
Hematological parameter reproducibility and dose-response
Mannosidase inhibition studies in glycobiology
Selective mannosidase inhibition
Off-target glycosidase activity and specificity confirmation

Physical Description

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998)

Boiling Point

Not pertinent; it decomposes (EPA, 1998)

Density

Greater than 1 at 68F (EPA, 1998)

Melting Point

469 to 475 °F (EPA, 1998)

UNII

H7QFK49SVD

Related CAS

100-63-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (54.29%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (94.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (94.29%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (98.57%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (54.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Oxidants

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

59-88-1
27140-08-5

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Hydrazine, phenyl-, hydrochloride (1:1): ACTIVE

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